molecular formula C20H15NS B12931256 9-(Benzylsulfanyl)acridine CAS No. 1039-49-2

9-(Benzylsulfanyl)acridine

Cat. No.: B12931256
CAS No.: 1039-49-2
M. Wt: 301.4 g/mol
InChI Key: SEETYRNBSCPUGB-UHFFFAOYSA-N
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Chemical Reactions Analysis

9-(Benzylthio)acridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like zinc chloride, and varying temperatures depending on the desired reaction . Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives .

Biological Activity

9-(Benzylsulfanyl)acridine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15NSC_{20}H_{15}NS, characterized by an acridine core substituted with a benzylsulfanyl group at the 9-position. The specific substitution pattern may influence its binding properties and biological activities, making it a candidate for various pharmacological applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of signaling pathways associated with cell survival and death .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that the benzylsulfanyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and subsequent microbial inhibition .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, thus halting the division of cancerous cells.
  • Membrane Disruption : The lipophilic nature allows it to disrupt bacterial membranes, contributing to its antimicrobial effects.

Case Studies

A recent study focused on the effects of this compound on human cancer cell lines revealed that treatment led to a significant decrease in viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy. Furthermore, flow cytometry analysis confirmed an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic processes .

Properties

CAS No.

1039-49-2

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

IUPAC Name

9-benzylsulfanylacridine

InChI

InChI=1S/C20H15NS/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2

InChI Key

SEETYRNBSCPUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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